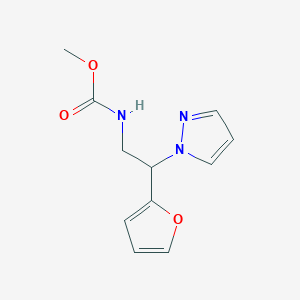
methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 250.26 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases.
- Antioxidant Properties : Studies suggest that this compound may exhibit antioxidant activity, reducing oxidative stress in cells, which is beneficial for neuroprotection.
- Antimicrobial Effects : Preliminary data indicate antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Biological Activity Data
The following table summarizes key biological activities of this compound based on various studies:
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound involved its administration in a rodent model of Alzheimer’s disease. The results demonstrated a significant reduction in cognitive decline as measured by the Morris water maze test, alongside decreased levels of amyloid-beta plaques in the brain tissue.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated that this compound exhibited potent antibacterial activity, with MIC values supporting its potential as a therapeutic agent against bacterial infections.
Aplicaciones Científicas De Investigación
Biological Activities
1. Neuroprotective Effects
A significant study investigated the neuroprotective properties of methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate in a rodent model of Alzheimer’s disease. The compound was administered to assess its impact on cognitive decline, measured via the Morris water maze test. Results indicated a notable reduction in cognitive impairment and a decrease in amyloid-beta plaque levels in brain tissue, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
2. Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The findings demonstrated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its potential use as an antimicrobial agent.
Case Study 1: Neuroprotective Effects
In a preclinical study, this compound was tested for its effects on cognitive function in Alzheimer's disease models. The administration resulted in improved memory retention and reduced neuroinflammation, highlighting its potential role in treating neurodegenerative disorders.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of pathogenic bacteria. The study provided insights into its mechanism of action, suggesting that it disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Propiedades
IUPAC Name |
methyl N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-11(15)12-8-9(10-4-2-7-17-10)14-6-3-5-13-14/h2-7,9H,8H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZRVYMQCHQGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=CO1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














